molecular formula C9H10F3NO B1469143 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol CAS No. 405-34-5

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol

Cat. No. B1469143
CAS RN: 405-34-5
M. Wt: 205.18 g/mol
InChI Key: SVGBRZHTMKDXDR-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-(phenylamino)propan-2-ol” is an organic compound with the molecular formula C9H10F3NO . It is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable in pharmaceutical synthesis, organic reactions, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-3-(phenylamino)propan-2-ol” consists of a trifluoromethyl group (-CF3), a phenylamino group (-NHPh), and a secondary alcohol group (-OH) attached to a three-carbon backbone . The presence of these functional groups contributes to the compound’s unique physical and chemical properties.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.313±0.06 g/cm3 and a predicted boiling point of 303.6±42.0 °C . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties, including its polarity, boiling point, and reactivity.

Scientific Research Applications

Synthesis of Fluorinated Epoxy Compounds

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol: serves as a precursor in the synthesis of fluorinated epoxy compounds. These compounds are crucial in creating materials with high chemical resistance and thermal stability. The process involves the transformation of the alcohol into an epoxypropane derivative, which can then be polymerized to form epoxy resins .

Kinetic Resolution of Esters

The compound is used in the kinetic resolution of esters, a method employed to separate enantiomers due to their different reaction rates with a chiral catalyst. This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .

Neuroprotective Research

In neuroscientific research, 1,1,1-Trifluoro-3-(phenylamino)propan-2-ol has been studied for its neuroprotective properties. It’s been reported to show potency against apoptosis (programmed cell death) in cerebellar granule neurons, which is a significant study area for neurodegenerative diseases .

Organic Synthesis Building Block

This compound is a valuable building block in organic synthesis. Its incorporation into larger molecules is essential for developing new chemical entities with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science .

Enantioselective Synthesis

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol: is instrumental in enantioselective synthesis, which is the process of creating one enantiomer preferentially over another. This is crucial for the synthesis of chiral drugs, where the desired biological activity is often associated with a single enantiomer .

Chemical Intermediate for Fluorinated Compounds

The compound acts as an intermediate in the synthesis of other fluorinated organic compounds. Fluorination can significantly alter the physical and chemical properties of molecules, leading to applications in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

3-anilino-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBRZHTMKDXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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